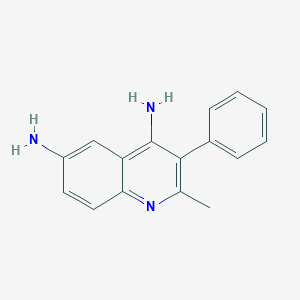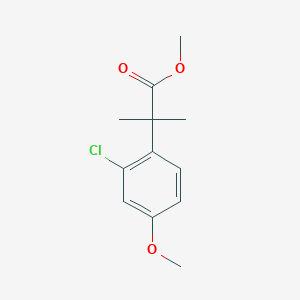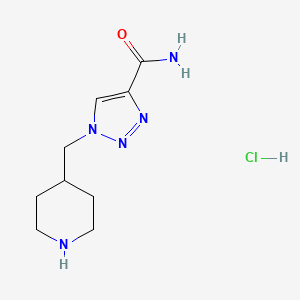
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: is a synthetic compound belonging to the purine family. It is structurally related to caffeine and theobromine, which are naturally occurring methylxanthines. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the acylation of 1,3-dimethylxanthine. The general synthetic route can be summarized as follows:
Starting Material: 1,3-dimethylxanthine.
Reagent: Butyryl chloride.
Catalyst: Anhydrous aluminum chloride.
Solvent: Dichloromethane.
Reaction Conditions
- The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
- The mixture is stirred at room temperature for several hours until the reaction is complete.
- The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various alkylated or acylated purine derivatives.
Applications De Recherche Scientifique
7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: has several applications in scientific research:
Chemistry: Used as a model compound for studying purine chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine.
Theobromine: 3,7-Dimethylxanthine.
Theophylline: 1,3-Dimethylxanthine.
Comparison
Caffeine: Known for its stimulant effects on the central nervous system. It has a higher degree of methylation compared to 7-Butyryl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Theobromine: Found in cocoa and chocolate, it has milder stimulant effects and is structurally similar but lacks the butyryl group.
Theophylline: Used in the treatment of respiratory diseases like asthma. It shares the same core structure but differs in its functional groups.
Uniqueness
- The presence of the butyryl group in This compound imparts unique chemical and biological properties, distinguishing it from other methylxanthines.
Propriétés
Formule moléculaire |
C11H14N4O3 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
7-butanoyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H14N4O3/c1-4-5-7(16)15-6-12-9-8(15)10(17)14(3)11(18)13(9)2/h6H,4-5H2,1-3H3 |
Clé InChI |
MZWAEHYAKJOENW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)
![11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B11866806.png)

![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11866811.png)

![2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11866821.png)


![5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine](/img/structure/B11866843.png)
